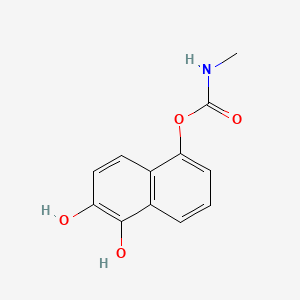
1,2,5-Naphthalenetriol, 5-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Naphthalenetriol, 5-methylcarbamate is a synthetic organic compound with the molecular formula C12H11NO4. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by the presence of a naphthalene ring substituted with three hydroxyl groups and a methylcarbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Naphthalenetriol, 5-methylcarbamate typically involves the reaction of 1,2,5-naphthalenetriol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{1,2,5-Naphthalenetriol} + \text{Methyl Isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Naphthalenetriol, 5-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
1,2,5-Naphthalenetriol, 5-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,5-Naphthalenetriol, 5-methylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Naphthalenetriol: Lacks the methylcarbamate group.
5-Methylcarbamate: Lacks the naphthalene ring.
1,2,5-Naphthalenetriol, 5-(N-methylcarbamate): A closely related compound with similar properties.
Uniqueness
1,2,5-Naphthalenetriol, 5-methylcarbamate is unique due to the presence of both the naphthalene ring and the methylcarbamate group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
24305-26-8 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(5,6-dihydroxynaphthalen-1-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H11NO4/c1-13-12(16)17-10-4-2-3-8-7(10)5-6-9(14)11(8)15/h2-6,14-15H,1H3,(H,13,16) |
InChI Key |
MJELCHIDPLLABS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=C1C=CC(=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



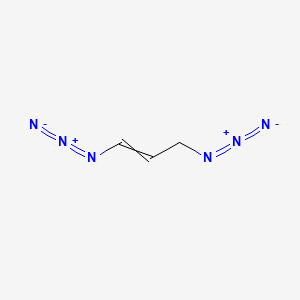

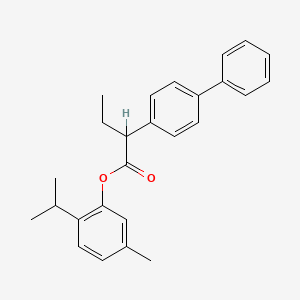
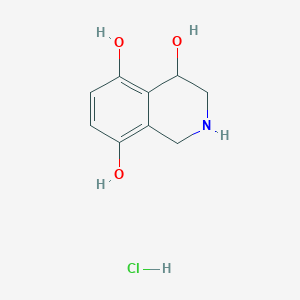
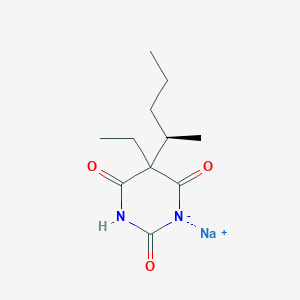
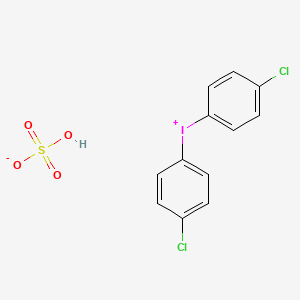
![9-Pentylbicyclo[3.3.1]nonan-9-ol](/img/structure/B14702296.png)
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)

![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione](/img/structure/B14702324.png)


![4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B14702340.png)
